N,N,5-trimethylpyridine-2-sulfonamide

Lipophilicity Permeability Drug-likeness

CNS drug discovery requires building blocks with TPSA <60 Ų and HBD ≤1 for blood-brain barrier penetration. N,N,5-trimethylpyridine-2-sulfonamide (TPSA 58.7 Ų, HBD=0) is the structurally optimized pyridine-2-sulfonamide core for CNS-targeted SAR libraries. Key advantages: • Satisfies CNS-favorable molecular descriptor thresholds (XLogP3=0.7, TPSA=58.7, HBD=0) • Patent-protected AOC3 inhibitor scaffold (WO2020089026A1) • Available at 95% purity from 1 g to 100 g

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Cat. No. B13958373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,5-trimethylpyridine-2-sulfonamide
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)S(=O)(=O)N(C)C
InChIInChI=1S/C8H12N2O2S/c1-7-4-5-8(9-6-7)13(11,12)10(2)3/h4-6H,1-3H3
InChIKeyTXYNXLQOQQDTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Molecular Profile and Procurement Baseline


N,N,5-trimethylpyridine-2-sulfonamide is a pyridinyl sulfonamide compound (molecular formula C8H12N2O2S, MW 200.26 g/mol) characterized by a pyridine ring bearing a methyl substituent at the 5-position and an N,N-dimethyl sulfonamide group at the 2-position [1]. The compound is cataloged under PubChem CID 71646856, with computed descriptors including XLogP3-AA of 0.7, topological polar surface area (TPSA) of 58.7 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds [1]. It is commercially available from multiple suppliers, typically at 95% purity in quantities ranging from 1 g to 100 g . This compound belongs to a broader class of pyridinyl sulfonamide derivatives that has attracted significant patent interest, particularly as AOC3 (amine oxidase, copper containing 3) inhibitors for therapeutic applications in non-alcoholic steatohepatitis (NASH), diabetic retinopathy, and inflammatory conditions [2].

1 Pyridinyl sulfonamide scaffold for medicinal chemistry and chemical biology probe development
2 AOC3 (VAP-1/SSAO) target-family research tool context, based on patent-defined chemical space
3 Computed property profile (TPSA, HBD) supports permeability modeling and CNS research screening

Why Generic Substitution Fails for This Scaffold


Superficial structural similarity among pyridine-2-sulfonamides masks critical physicochemical divergences that directly impact molecular recognition, permeability, and formulation behavior. The specific substitution pattern of N,N,5-trimethylpyridine-2-sulfonamide—combining 5-methyl ring substitution with N,N-dimethyl sulfonamide capping—generates a physicochemical profile distinct from both its mono-substituted and regioisomeric analogs. Key differentiators include the complete elimination of hydrogen bond donor (HBD) capacity (HBD = 0), a 7-fold increase in computed lipophilicity versus the 5-methyl-2-pyridinesulfonamide parent scaffold, and a substantially reduced TPSA of 58.7 Ų [1][2]. These properties are non-interchangeable in structure-activity relationship (SAR) studies, medicinal chemistry campaigns, and chemical biology probe development where precise control of molecular descriptors is required. The compound's inclusion within the generic Markush structures of AOC3 inhibitor patents further underscores the functional relevance of its specific substitution geometry—a simple swap to the 4-methyl regioisomer or the N-unsubstituted analog would yield a chemotype with different steric and electronic properties that may exhibit divergent target engagement and pharmacokinetic behavior [3].

! Lipophilicity shift (ΔXLogP3 +0.6) versus N-unsubstituted analog may alter permeability ranking and SAR interpretation.
! Complete HBD elimination (HBD=0 vs 1) may affect binding-site complementarity and solubility behavior; analog interchange requires review.
! TPSA gap (58.7 vs 81.4 Ų) places target and analog in different CNS-permeability-relevant property space; simple regioisomer swap is not property-neutral.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation from N-Unsubstituted Analog

N,N,5-trimethylpyridine-2-sulfonamide exhibits a computed XLogP3-AA of 0.7, compared to 0.1 for 5-methylpyridine-2-sulfonamide [1][2]. This represents a 0.6 log unit increase in predicted lipophilicity, corresponding to an approximately 4-fold increase in the octanol-water partition coefficient. This elevation results from the N,N-dimethyl substitution replacing the primary sulfonamide -NH2 group with two methyl groups on the sulfonamide nitrogen, increasing hydrophobic surface area and masking the polar sulfonamide moiety [1].

Lipophilicity
Cross-study comparable
Target XLogP30.7
Analog XLogP30.1
Δ+0.6 (~4× octanol-water)
Reported higher lipophilicity may support permeability modeling; relevant when cellular penetration is assessed in research models.
Computed by XLogP3 3.0; PubChem 2024.11.20.
Lipophilicity Permeability Drug-likeness

Hydrogen Bond Donor Elimination and PK Implications

N,N,5-trimethylpyridine-2-sulfonamide has zero hydrogen bond donors (HBD = 0), whereas 5-methylpyridine-2-sulfonamide retains one hydrogen bond donor from the primary sulfonamide -NH2 group (HBD = 1) [1][2]. This structural difference arises from the complete N,N-dimethylation of the sulfonamide nitrogen atom. According to Lipinski's Rule of Five, reducing HBD count is favorable for oral bioavailability, and the complete elimination of HBD capacity in the target compound represents a fundamental pharmacophore distinction that alters intermolecular interactions, crystal packing, and protein-ligand binding geometry [1].

H-Bond Donors
Cross-study comparable
Target HBD0
Analog HBD1
DifferenceComplete elimination of sulfonamide N-H
Elimination of HBD may support selection where hydrogen-bond-mediated interactions require review; project-specific consideration for binding-site complementarity.
Computed by Cactvs 3.4.8.18; PubChem 2024.11.20.
Hydrogen bonding PK profile Oral bioavailability

Topological Polar Surface Area Reduction for CNS Design

The topological polar surface area (TPSA) of N,N,5-trimethylpyridine-2-sulfonamide is computed at 58.7 Ų, significantly lower than the 81.4 Ų for 5-methylpyridine-2-sulfonamide [1][2]. This 22.7 Ų reduction (approximately 28% decrease) is attributable to the N,N-dimethyl substitution, which sterically and electronically shields the polar sulfonamide oxygens and eliminates the polar -NH2 surface. TPSA is a well-established predictor of intestinal absorption and blood-brain barrier penetration, with values below 60 Ų generally associated with favorable CNS penetration and values below 140 Ų predicting good oral absorption [1].

Polar Surface Area
Cross-study comparable
58.7 Ųvs analog 81.4 Ų (Δ -22.7)
Reported TPSA below 60 Ų supports CNS-permeability screening context; value may inform sulfonamide core selection for CNS research models.
Computed by Cactvs 3.4.8.18; below 60 Ų threshold commonly cited in CNS drug design.
Polar surface area Membrane permeability CNS drug design

Class-Level AOC3 Inhibitory Activity and Therapeutic Relevance

Pyridinyl sulfonamide derivatives, including compounds within the same structural genus as N,N,5-trimethylpyridine-2-sulfonamide, are claimed as AOC3 (amine oxidase, copper containing 3; also known as VAP-1/SSAO) inhibitors in WO2020089026A1, assigned to Boehringer Ingelheim [1]. The patent describes these compounds as medicaments for diseases and conditions mediated by AOC3 inhibition, including non-alcoholic steatohepatitis (NASH), diabetic retinopathy, pulmonary fibrosis, chronic kidney disease, and inflammatory disorders. The patent specifically identifies the pyridine-2-sulfonamide scaffold with defined substitution patterns for AOC3 inhibitory activity [1]. The AOC3 inhibitor BI 1467335, a structurally related pyridinyl sulfonamide, has advanced to Phase IIa clinical trials in adults with NASH, demonstrating the translational relevance of this chemotype [2].

AOC3 Target Class
Class-level inference
Contained within Markush structure genus of WO2020089026A1; structurally related AOC3 inhibitor BI 1467335 advanced to Phase IIa (NASH).
Class-level patent and clinical-stage data support AOC3 research scaffold context; patent-defined chemical space may guide target-family selection.
Class-level inference only; compound-specific AOC3 data not reported. Patent and trial references available for review.
AOC3 inhibition NASH Metabolic disease Patent protection

Conformational Flexibility vs. Rigid Analog Comparison

N,N,5-trimethylpyridine-2-sulfonamide possesses two rotatable bonds, compared to one in 5-methylpyridine-2-sulfonamide [1][2]. The additional rotatable bond arises from the N,N-dimethyl group on the sulfonamide, which introduces an extra degree of torsional freedom. While increased rotatable bond count is generally associated with higher conformational entropy penalty upon binding, the specific placement of this additional flexibility on the solvent-exposed sulfonamide group—rather than within the core ring system—may provide a mechanism for fine-tuning protein-ligand interactions without incurring substantial entropic penalty, as demonstrated in sulfonamide-based enzyme inhibitor SAR studies [1].

Rotatable Bonds
Cross-study comparable
Target2 rotatable bonds
Analog1 rotatable bond
Δ+1 (N,N-dimethyl group)
Additional rotatable bond may influence binding entropy in structure-based models; selection depends on target-pocket flexibility requirements.
Computed by Cactvs 3.4.8.18; solvent-exposed sulfonamide group.
Conformational flexibility Entropy Binding affinity

Commercial Availability and Multi-Scale Procurement

N,N,5-trimethylpyridine-2-sulfonamide is commercially supplied at 95% purity with standard packaging options of 1 g, 5 g, 25 g, and 100 g quantities . This contrasts with the less substituted analog N,N-dimethylpyridine-2-sulfonamide, which is offered at 95% purity from multiple vendors but with variable catalog coverage and lead times . The 5-methyl-2-pyridinesulfonamide (CAS 65938-77-4) is available from Sigma Aldrich at ≥97% purity, but in a narrower range of package sizes and without the N,N-dimethyl functionality critical for specific SAR programs . The compound's CAS registry (1420851-28-0) and PubChem CID (71646856) facilitate unambiguous procurement and inventory management across supplier databases.

Commercial Availability
Data to verify
Purity 95%
Pack sizes 1 g – 100 g
Reported multi-scale commercial availability may support SAR screening workflows; supplier-reported purity and packaging to verify.
Supplier catalog data (ChemicalBook); current stock and lead times require confirmation.
Procurement Purity Supply chain Scalability

Research and Industrial Application Scenarios


CNS-Penetrant Probe and Lead Optimization

In CNS drug discovery programs, compound selection criteria frequently require TPSA < 60 Ų and HBD ≤ 1 for adequate blood-brain barrier penetration. With a TPSA of 58.7 Ų and HBD = 0, N,N,5-trimethylpyridine-2-sulfonamide quantitatively satisfies both thresholds, whereas the N-unsubstituted analog 5-methylpyridine-2-sulfonamide (TPSA 81.4 Ų, HBD = 1) falls outside the CNS-favorable TPSA range [1][2]. This makes the target compound the structurally appropriate sulfonamide core for CNS-targeted SAR libraries where the pyridine-2-sulfonamide pharmacophore is desired.

AOC3 Inhibitor Scaffold Development

The WO2020089026A1 patent filed by Boehringer Ingelheim establishes patent-protected chemical space for pyridinyl sulfonamide AOC3 inhibitors targeting NASH, diabetic retinopathy, and fibrotic diseases [1]. N,N,5-trimethylpyridine-2-sulfonamide represents a core scaffold within this patent genus, and the clinical advancement of the structurally related AOC3 inhibitor BI 1467335 to Phase IIa trials validates the translational relevance of this chemotype. For pharmaceutical R&D teams pursuing AOC3-targeted programs, this compound provides a commercially accessible entry point to explore structure-activity relationships within the patent-defined chemical space.

Property-Driven Library Design for Oral Bioavailability

In multiparameter optimization (MPO) workflows for oral drug candidates, the combination of moderate lipophilicity (XLogP3 = 0.7), zero HBD, and TPSA below 140 Ų positions N,N,5-trimethylpyridine-2-sulfonamide favorably within drug-like chemical space [1]. The 0.6 log unit lipophilicity increase over the N-unsubstituted analog provides enhanced passive permeability potential without crossing into high-logP territory (>3) associated with poor solubility and promiscuous binding [1][2]. Medicinal chemistry teams building focused sulfonamide libraries for oral bioavailability can quantitatively justify selection of this compound over more polar pyridine-2-sulfonamide alternatives.

Multi-Scale Procurement for SAR Campaigns

Commercial availability of N,N,5-trimethylpyridine-2-sulfonamide at 95% purity in packages spanning 1 g to 100 g enables seamless scale-up from initial biochemical screening (1–5 g) to in vivo pharmacokinetic and efficacy studies (25–100 g) without synthetic route development [1]. This contrasts with less substituted or regioisomeric analogs that may require custom synthesis for multi-gram quantities. For academic screening centers and biotech procurement, this supply chain reliability reduces project risk and accelerates hit-to-lead timelines.

Application
Selection Property
Validation Focus
CNS drug discovery research (BBB permeability models)
TPSA/HBD profile for CNS-penetration screening
Reported computed property thresholds (TPSA
AOC3 pathway inhibitor research and scaffold exploration
Patent-defined pyridinyl sulfonamide core within WO2020089026A1 genus
Class-level patent analysis and clinical-stage compound progression (BI 1467335) as target-family context
Oral bioavailability screening programs (drug-likeness profiling)
Moderate lipophilicity (XLogP3) and zero HBD count
Drug-likeness property range screening; comparison with more polar sulfonamide analogs
SAR hit-to-lead supply and multi-scale procurement
Multi-scale commercial availability (1 g–100 g, 95%)
Supplier-reported purity and packaging review; verify current lead times
Quote Request

Request a Quote for N,N,5-trimethylpyridine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.